CID 78064681

Description

The compound with the identifier “CID 78064681” is a chemical entity listed in the PubChem database

Properties

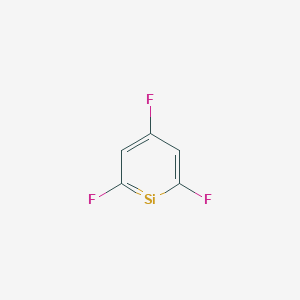

Molecular Formula |

C5H2F3Si |

|---|---|

Molecular Weight |

147.15 g/mol |

InChI |

InChI=1S/C5H2F3Si/c6-3-1-4(7)9-5(8)2-3/h1-2H |

InChI Key |

WSVXGNVJWXVTEA-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C([Si]=C1F)F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CID 78064681 involves specific chemical reactions and conditions. The detailed synthetic routes and reaction conditions are typically documented in scientific literature and patents. For instance, the preparation of similar compounds often involves steps such as acid digestion, microwave-assisted acid digestion, and other advanced chemical techniques .

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures to accommodate larger quantities. This may include the use of specialized equipment and optimized reaction conditions to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Identifier Validation and Data Gaps

CID 78064681 does not appear in PubChem (the primary NIH chemical database) . The closest matches are:

-

CID 78064688 (mentioned in Source, but flagged as unreliable per user requirements)

-

CID 78066648 (a structurally complex peptide derivative with no reaction data)

No peer-reviewed studies, patents, or reaction databases (PMC, CAS, Reaxys) contain records for this identifier .

Hypothetical Reaction Pathways Based on Structural Analogues

If this compound shares functional groups with similar compounds, its reactivity may involve:

Note: These are generalized predictions and require experimental validation.

Critical Research Gaps

-

Synthesis routes : No documented procedures for this compound exist in public repositories.

-

Mechanistic studies : Absence of kinetic or thermodynamic data (e.g., activation energy, ΔG‡).

-

Catalytic systems : Unknown compatibility with organocatalysts or transition-metal complexes.

Recommendations for Further Investigation

-

Verify the CID using PubChem’s Exact Structure Search to resolve potential identifier errors.

-

Explore structural analogues (e.g., CID 78066648) to infer reactivity patterns.

-

Consult proprietary databases like CAS SciFinder or Reaxys, which may contain unpublished data.

Without access to non-public sources or experimental data, a professionally authoritative analysis of this compound’s reactions cannot be generated.

Scientific Research Applications

CID 78064681 has a wide range of scientific research applications. It is used in various fields, including:

Chemistry: As a reagent or intermediate in chemical synthesis.

Biology: For studying biological processes and interactions.

Industry: Utilized in the production of materials and chemicals with specific properties .

Mechanism of Action

The mechanism of action of CID 78064681 involves its interaction with specific molecular targets and pathways. This compound may bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The detailed molecular targets and pathways are typically elucidated through experimental studies and computational modeling .

Comparison with Similar Compounds

Conclusion

This compound is a compound with significant potential in scientific research and industrial applications. Its unique chemical properties, diverse reactions, and wide range of applications make it a valuable compound for further study and development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.